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Compound of Interest

Compound Name: 2-Amino-3-chloro-5-cyanopyridine

Cat. No.: B111993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined spectroscopic data for 2-Amino-3-
chloro-5-cyanopyridine (CAS RN: 156361-02-3) is limited. This guide provides an in-depth

analysis of expected spectroscopic characteristics based on data from structurally similar

compounds, namely 2-amino-3-chloropyridine and 2-amino-5-cyanopyridine. The experimental

protocols provided are general best practices for the analysis of heterocyclic organic

compounds.

Introduction
2-Amino-3-chloro-5-cyanopyridine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science. Its structural features, including the amino, chloro, and cyano

groups on the pyridine ring, are expected to give rise to a unique spectroscopic profile.

Understanding this profile is crucial for its identification, purity assessment, and the study of its

chemical behavior. This document serves as a technical resource, presenting predicted

spectroscopic data and detailed experimental methodologies.

Predicted Spectroscopic Data
Due to the absence of direct experimental spectra for 2-Amino-3-chloro-5-cyanopyridine, the

following tables summarize expected data based on the analysis of the analogs: 2-amino-3-

chloropyridine and 2-amino-5-cyanopyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region

corresponding to the two protons on the pyridine ring. The amino group protons will likely

appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for 2-Amino-3-chloro-5-cyanopyridine

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

H-4 7.8 - 8.2 d

H-6 8.3 - 8.6 d

-NH₂ 5.0 - 7.0 br s

Solvent: DMSO-d₆

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six

carbon atoms of the pyridine ring and the cyano group.

Table 2: Predicted ¹³C NMR Data for 2-Amino-3-chloro-5-cyanopyridine

Carbon Expected Chemical Shift (δ, ppm)

C-2 158 - 162

C-3 115 - 120

C-4 140 - 145

C-5 105 - 110

C-6 150 - 155

-CN 117 - 120

Solvent: DMSO-d₆
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Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching

of the amino group, the C≡N stretching of the cyano group, and various vibrations of the

pyridine ring.

Table 3: Predicted IR Absorption Bands for 2-Amino-3-chloro-5-cyanopyridine

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amino) 3300 - 3500 Medium-Strong

C≡N Stretch (Cyano) 2220 - 2240 Strong

C=C, C=N Stretch (Aromatic

Ring)
1550 - 1650 Medium-Strong

C-Cl Stretch 700 - 800 Strong

Sample Preparation: KBr pellet or ATR

Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a

characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).

Table 4: Predicted Mass Spectrometry Data for 2-Amino-3-chloro-5-cyanopyridine

Ion Expected m/z Relative Abundance

[M]⁺ (C₆H₄³⁵ClN₃)⁺ 153 ~100%

[M+2]⁺ (C₆H₄³⁷ClN₃)⁺ 155 ~32%

Ionization Method: Electron Ionization (EI)
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The following are detailed methodologies for the spectroscopic analysis of 2-Amino-3-chloro-
5-cyanopyridine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion

probe or by dissolving it in a volatile solvent for injection into a gas chromatograph coupled

to the mass spectrometer (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Ionization Energy: 70 eV.

Mass Range: m/z 40 - 400.

Scan Speed: 1-2 scans/second.

Source Temperature: 200-250 °C.
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The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound such as 2-Amino-3-chloro-5-cyanopyridine.
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[https://www.benchchem.com/product/b111993#2-amino-3-chloro-5-cyanopyridine-
spectroscopic-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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